4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethoxyphenyl group, a methylindole moiety, and a butanoic acid chain. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through the reaction of 4-bromoanisole with ethyl iodide in the presence of a base such as potassium carbonate.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Coupling Reaction: The ethoxyphenyl intermediate and the indole derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Butanoic Acid Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The indole moiety can also interact with DNA, potentially leading to anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Chlorophenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid: Contains a chlorophenyl group instead of an ethoxyphenyl group.
4-(4-Nitrophenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid: Contains a nitrophenyl group instead of an ethoxyphenyl group.
Uniqueness
4-(4-Ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-26-15-10-8-14(9-11-15)20(23)12-17(21(24)25)18-13-22(2)19-7-5-4-6-16(18)19/h4-11,13,17H,3,12H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKJFUNACPJMRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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